

A Comparative Guide to the Cross-Reactivity of hENT4 Inhibitor "Compound 30"

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Compound of Interest		
Compound Name:	hENT4-IN-1	
Cat. No.:	B611265	Get Quote

This guide provides a detailed comparison of the inhibitory activity of a potent and selective human equilibrative nucleoside transporter 4 (hENT4) inhibitor, referred to herein as Compound 30, against other human equilibrative nucleoside transporters (hENTs). The data and methodologies presented are derived from a key study by Wang et al. (2013), which identified this compound as a significant advancement in the development of selective hENT4 inhibitors.[1][2]

Data Presentation: Inhibitory Activity of Compound 30

The following table summarizes the quantitative data on the inhibitory potency of Compound 30 against hENT1, hENT2, and hENT4. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the transporter activity by 50%.



Transporter	Compound 30 IC50 (nM)	Dipyridamole IC50 (nM)	Selectivity of Compound 30 vs. hENT1	Selectivity of Compound 30 vs. hENT2
hENT4	74.4	2,800	-	-
hENT1	~5,952	Not explicitly stated for comparison	~80-fold	Not Applicable
hENT2	~1,488	Not explicitly stated for comparison	Not Applicable	~20-fold

Data extracted from Wang et al. (2013). IC50 values for hENT1 and hENT2 for Compound 30 were calculated based on the stated selectivities relative to its hENT4 IC50. Dipyridamole is a known, less potent ENT inhibitor.[1][2]

Experimental Protocols

The following section details the methodologies employed in the study by Wang et al. (2013) to determine the inhibitory activity and cross-reactivity of Compound 30.

Cell Lines and Transporter Expression:

- A novel hENT4-expressing PK15 cell line (PK15NTD) was established for these studies.[1]
 [2]
- Previously established PK15 cell systems stably expressing hENT1 and hENT2 were also utilized for cross-reactivity profiling.[1]
- PK15NTD cells are deficient in nucleoside transport, providing a clean background for studying the activity of the expressed transporters.[2]

[3H]Adenosine Uptake Assay:

 Cell Culture: PK15 cells expressing hENT1, hENT2, or hENT4 were cultured to confluence in appropriate cell culture plates.

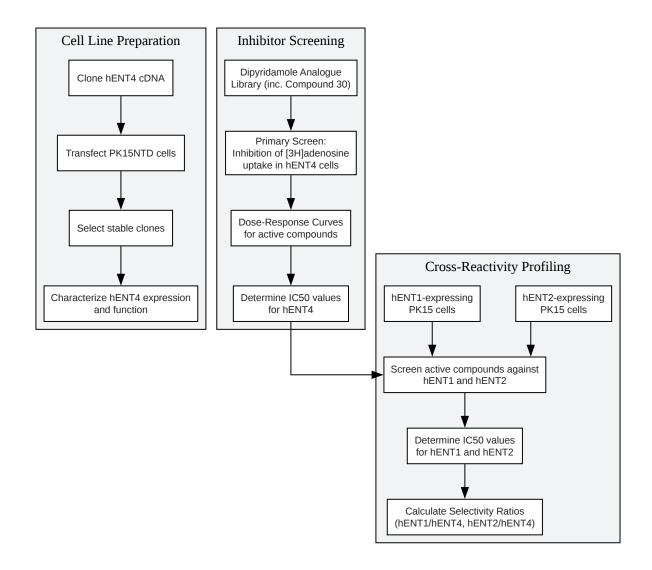


- Inhibition: Cells were pre-incubated with varying concentrations of Compound 30 or other test compounds.
- Transport Initiation: The transport assay was initiated by adding a solution containing
 [3H]adenosine. For hENT4, the assay was conducted at an acidic pH (optimal at pH 6.0), as
 hENT4-mediated adenosine transport is pH-dependent.[1]
- Transport Termination: After a defined incubation period, the uptake of [3H]adenosine was terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
- Quantification: The amount of intracellular [3H]adenosine was quantified by lysing the cells and measuring the radioactivity using liquid scintillation counting.
- Data Analysis: IC50 values were determined by plotting the percentage of inhibition of [3H]adenosine uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

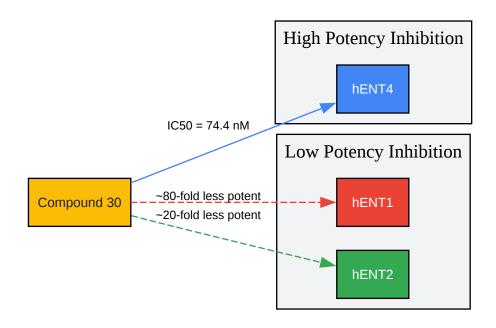
Visualizations

Experimental Workflow for hENT4 Inhibitor Screening









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References

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- 2. Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PubMed [pubmed.ncbi.nlm.nih.gov]
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